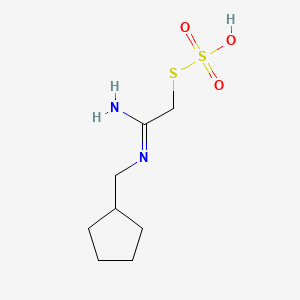
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms It is a derivative of thiosulfate, which is known for its various applications in chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclopentylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:
- Cyclopentylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and precise control of reaction parameters are essential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with sulfur and nitrogen atoms plays a crucial role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosulfate: A simpler sulfur-containing compound with similar reactivity.
Thiourea: Contains sulfur and nitrogen atoms, used in similar applications.
Sulfonates: Oxidized derivatives of thiosulfates with different chemical properties.
Uniqueness
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a cyclopentylmethylamidino group with a thiosulfate moiety
Eigenschaften
CAS-Nummer |
40283-54-3 |
|---|---|
Molekularformel |
C8H16N2O3S2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclopentane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
InChI-Schlüssel |
JANNQSLLUJUMEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


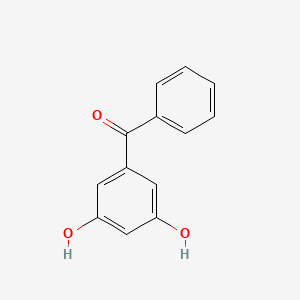
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
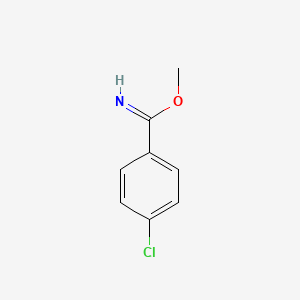
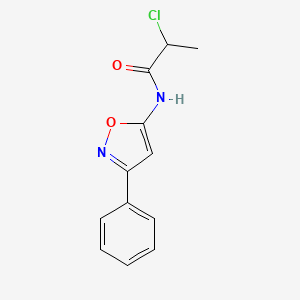
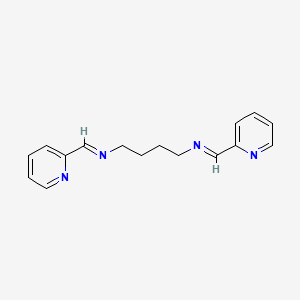
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
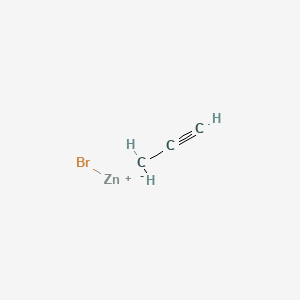

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
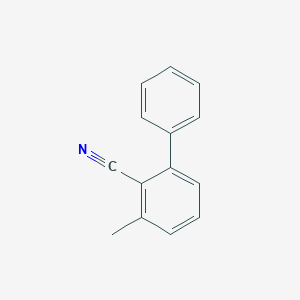
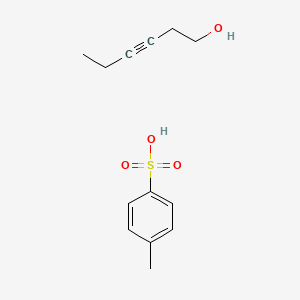
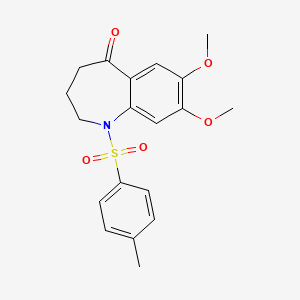
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)

